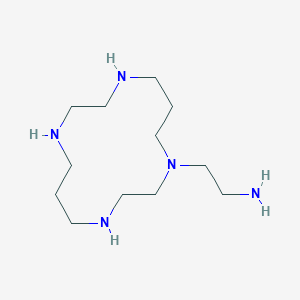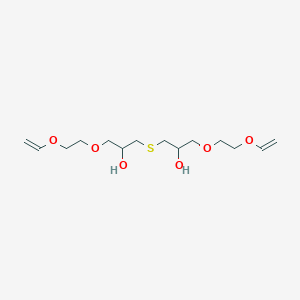
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol is a chemical compound with the molecular formula C14H26O6S It is characterized by the presence of multiple oxygen and sulfur atoms within its structure, which contribute to its unique chemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol typically involves multi-step organic reactions. One common method includes the reaction of specific diols with sulfur-containing reagents under controlled conditions. The reaction conditions often require precise temperature control and the use of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The industrial process may also incorporate purification steps such as distillation or chromatography to isolate the pure compound.
化学反応の分析
Types of Reactions
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
科学的研究の応用
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.
類似化合物との比較
Similar Compounds
3,6,14,17-Tetraoxa-10-azanonadeca-1,18-diene-8,12-diol: Similar in structure but contains nitrogen instead of sulfur.
5β,6β-Epoxy-(22E)-ergosta-8,22-diene-3β,7β-diol: Another compound with multiple oxygen atoms and a similar diene structure.
Uniqueness
3,6,14,17-Tetraoxa-10-thianonadeca-1,18-diene-8,12-diol is unique due to the presence of both oxygen and sulfur atoms, which confer distinct chemical properties. This makes it particularly valuable in specific synthetic and research applications where these properties are advantageous.
特性
CAS番号 |
106848-54-8 |
|---|---|
分子式 |
C14H26O6S |
分子量 |
322.42 g/mol |
IUPAC名 |
1-(2-ethenoxyethoxy)-3-[3-(2-ethenoxyethoxy)-2-hydroxypropyl]sulfanylpropan-2-ol |
InChI |
InChI=1S/C14H26O6S/c1-3-17-5-7-19-9-13(15)11-21-12-14(16)10-20-8-6-18-4-2/h3-4,13-16H,1-2,5-12H2 |
InChIキー |
TXAKWKCVTOPSEK-UHFFFAOYSA-N |
正規SMILES |
C=COCCOCC(CSCC(COCCOC=C)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


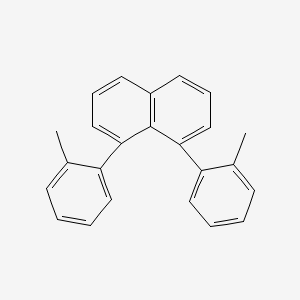
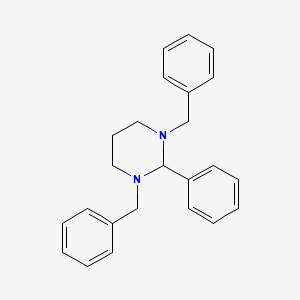
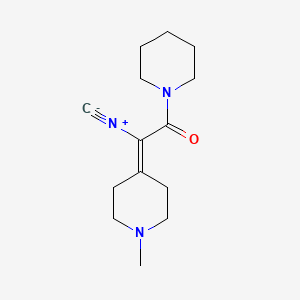
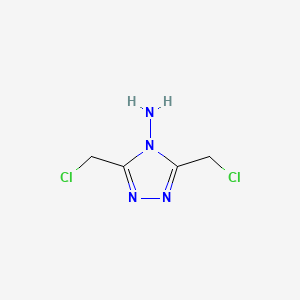
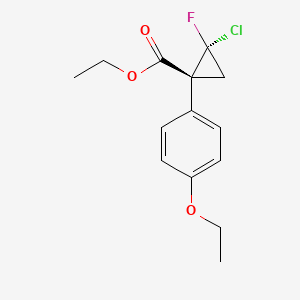
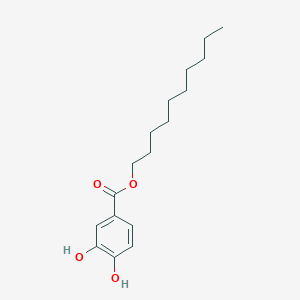
![Ethenyl(dimethoxy)[(trimethylsilyl)ethynyl]silane](/img/structure/B14333651.png)
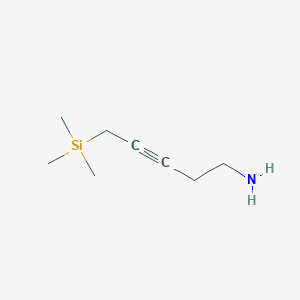
![4-{[(2-Ethylhexyl)oxy]methyl}-1,3-dioxolan-2-one](/img/structure/B14333667.png)
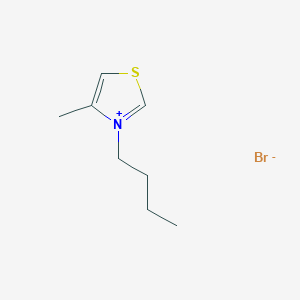
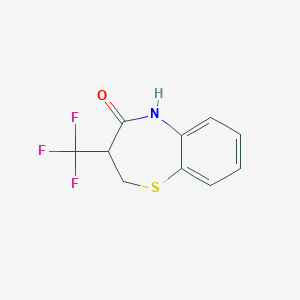
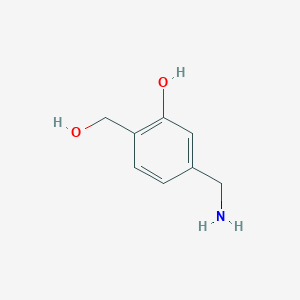
![1,3-Propanediol, 2-[2-nitro-4-(phenylmethoxy)phenyl]-](/img/structure/B14333679.png)
